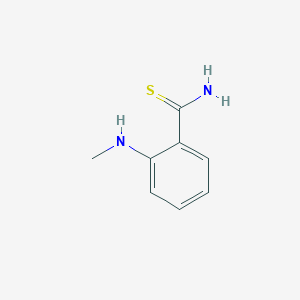
Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple methoxy groups and a naphthalene core, making it a subject of interest in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the naphthalene core, followed by the introduction of methoxy groups through methylation reactions. The final steps involve esterification to introduce the dimethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s methoxy groups and naphthalene core allow it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colchicine: Contains a similar trimethoxyphenyl group and is known for its anti-gout properties.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule targeting agent with structural similarities.
Uniqueness
Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate is unique due to its combination of multiple methoxy groups and a naphthalene core, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
87850-41-7 |
|---|---|
Molekularformel |
C26H28O11 |
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate |
InChI |
InChI=1S/C26H28O11/c1-30-14-9-12(10-15(31-2)22(14)33-4)17-18-13(11-16(32-3)23(34-5)24(18)35-6)21(27)20(26(29)37-8)19(17)25(28)36-7/h9-11,27H,1-8H3 |
InChI-Schlüssel |
UMYALKVDRPWDGT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=C(C3=CC(=C(C(=C32)OC)OC)OC)O)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)




![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)


![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)


